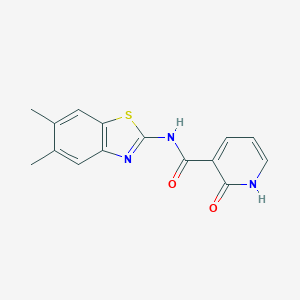
(4-Methoxyphenyl)(oxo)acetaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(oxo)acetaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-anisoylacetone oxime or 4-Methoxyacetophenone oxime. It is a pale yellow crystalline solid that is soluble in water and organic solvents.
作用机制
The mechanism of action of (4-Methoxyphenyl)(oxo)acetaldehyde oxime is not well understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in inflammation and tumor growth, making this compound a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including:
1. Anti-tumor activity: This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: this compound has been reported to suppress the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
3. Anti-viral activity: This compound has been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
实验室实验的优点和局限性
One of the main advantages of using (4-Methoxyphenyl)(oxo)acetaldehyde oxime in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Another advantage is its potential as a lead compound for the development of new drugs.
However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which can hinder its further development as a drug.
未来方向
There are several future directions for research on (4-Methoxyphenyl)(oxo)acetaldehyde oxime, including:
1. Elucidating the mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which can help in the development of new drugs.
2. Developing novel derivatives: The synthesis of novel derivatives of this compound can lead to the discovery of new compounds with improved pharmacological properties.
3. Studying its potential as a metal chelator: this compound has been reported to exhibit metal chelation properties, which can be explored for various applications such as wastewater treatment.
4. Investigating its potential as an anti-viral agent: Further studies are needed to explore the anti-viral activity of this compound against other viruses and to understand its mechanism of action against viruses.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. However, further studies are needed to understand its mechanism of action and to explore its potential as a drug candidate.
合成方法
The synthesis of (4-Methoxyphenyl)(oxo)acetaldehyde oxime involves the reaction between p-anisoylacetone and hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium carbonate. The reaction takes place under reflux conditions for several hours, and the resulting product is isolated by filtration and recrystallization.
科学研究应用
(4-Methoxyphenyl)(oxo)acetaldehyde oxime has been used in various scientific research applications, including:
1. Organic Synthesis: This compound has been used as a reagent in organic synthesis for the preparation of various compounds such as pyrazoles, isoxazoles, and pyridines.
2. Medicinal Chemistry: this compound has shown potential as a lead compound for the development of new drugs. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.
3. Material Science: This compound has also been used in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
(2Z)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6- |
InChI 键 |
LANIGOHQUOHJPR-POHAHGRESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)/C=N\O |
SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)




![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

